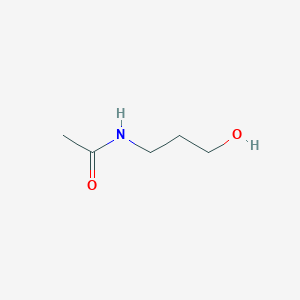

N-(3-hydroxypropyl)acetamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(3-hydroxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(8)6-3-2-4-7/h7H,2-4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEICDYOVJNQLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381752 | |

| Record name | N-(3-hydroxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10601-73-7 | |

| Record name | N-(3-hydroxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-hydroxypropyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Derivatization Chemistry of N 3 Hydroxypropyl Acetamide

Methodologies for the Chemical Synthesis of N-(3-hydroxypropyl)acetamide Core Structures

The construction of the this compound molecule can be achieved through several synthetic routes, each with its own advantages and considerations. These methods range from traditional multi-step sequences to more modern catalytic and green chemistry approaches.

Multi-Step Reaction Sequences in this compound Synthesis

A common and straightforward approach to the synthesis of this compound involves a two-step process starting from readily available precursors. This typically involves the acylation of 3-aminopropanol.

A typical reaction sequence is as follows:

Reaction of 3-aminopropanol with an acylating agent: 3-aminopropanol can be reacted with acetic anhydride (B1165640) or acetyl chloride. The amino group of 3-aminopropanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl if acetyl chloride is used).

A plausible reaction scheme is depicted below:

or

The choice of solvent and reaction conditions, such as temperature and reaction time, is crucial for optimizing the yield and purity of the final product.

Catalytic Approaches for this compound Formation

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and reduce waste. For the synthesis of this compound, catalytic amidation reactions represent a promising avenue. These reactions often involve the direct coupling of a carboxylic acid (acetic acid) and an amine (3-aminopropanol) using a catalyst to facilitate the dehydration process, which is otherwise thermodynamically unfavorable.

Various catalytic systems have been developed for amide bond formation, and while specific examples for this compound are not extensively documented, analogous reactions suggest the feasibility of using catalysts such as:

Boric acid derivatives: These have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines.

Transition metal catalysts: Complexes of metals like titanium, zirconium, and palladium have been employed in amidation reactions. For instance, a palladium-based catalytic system has been used for the reductive carbonylation of nitrobenzene (B124822) to form N-(4-hydroxyphenyl)acetamide, showcasing the potential of transition metals in forming related amide structures. researchgate.net

The general scheme for a direct catalytic amidation would be:

These catalytic methods often require conditions that facilitate the removal of water, such as azeotropic distillation or the use of dehydrating agents.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several green approaches can be considered:

Solvent-free reactions: Conducting the synthesis without a solvent, or in a greener solvent like water or ethanol, can significantly reduce the environmental impact. For instance, a solvent-free synthesis of amides from carboxylic acids and urea (B33335) using boric acid as a catalyst has been reported, which could be adapted for this synthesis. researchgate.net

Enzymatic synthesis: Biocatalysts, such as lipases, can be used to form amide bonds under mild conditions. For example, Candida antarctica lipase (B570770) B has been used for the direct amidation of free carboxylic acids with amines. nih.gov This enzymatic approach offers high selectivity and avoids the use of harsh reagents.

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. Direct amidation reactions, which produce only water as a byproduct, are highly atom-economical compared to methods that use stoichiometric activating agents.

| Synthesis Approach | Key Features | Potential Advantages |

| Multi-Step Synthesis | Acylation of 3-aminopropanol with acetic anhydride or acetyl chloride. | Well-established, uses readily available reagents. |

| Catalytic Approaches | Direct coupling of acetic acid and 3-aminopropanol using a catalyst. | Higher efficiency, potential for lower waste. |

| Green Chemistry | Use of biocatalysts, solvent-free conditions, or microwave assistance. nih.gov | Reduced environmental impact, milder reaction conditions. researchgate.netnih.gov |

Design and Synthesis of this compound Derivatives and Analogues

The bifunctional nature of this compound makes it an excellent scaffold for the synthesis of a variety of derivatives. Modifications can be introduced at the hydroxypropyl moiety or at the amide group.

Structural Modification at the Hydroxypropyl Moiety

The primary alcohol of the hydroxypropyl group is a key site for derivatization. Common modifications include:

Esterification: The hydroxyl group can be esterified by reacting this compound with a carboxylic acid, acid chloride, or anhydride. This introduces an ester functionality, which can be used to tune the properties of the molecule.

Etherification: Formation of an ether linkage can be achieved through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base and then reacted with an alkyl halide.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing further handles for chemical modification.

These modifications allow for the introduction of a wide range of functional groups, leading to a library of derivatives with potentially new properties and applications.

Functionalization of the Amide Nitrogen and Carbonyl Positions

The amide group itself offers opportunities for derivatization, although these transformations can be more challenging due to the resonance stability of the amide bond.

N-Alkylation/N-Arylation: The hydrogen on the amide nitrogen can be substituted with an alkyl or aryl group. This typically requires strong bases and electrophiles.

Reduction of the Carbonyl: The amide carbonyl can be reduced to a methylene (B1212753) group, converting the acetamide (B32628) into a secondary amine. This transformation fundamentally alters the chemical nature of the molecule.

Reactions at the Carbonyl Carbon: While less common, the carbonyl carbon can be attacked by strong nucleophiles, leading to addition or substitution products. The development of methods for the reductive functionalization of secondary amides allows for the formation of C-C bonds at the carbon alpha to the nitrogen. acs.orgnih.gov

The table below summarizes potential derivatization strategies:

| Modification Site | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Hydroxypropyl Moiety | Esterification | Carboxylic acid/anhydride, acid catalyst | Ester |

| Etherification | Base, alkyl halide | Ether | |

| Oxidation | Oxidizing agent (e.g., PCC, TEMPO) | Aldehyde/Carboxylic Acid | |

| Amide Group | N-Alkylation | Strong base, alkyl halide | N-substituted amide |

| Reduction | Reducing agent (e.g., LiAlH4) | Secondary amine |

Heterocyclic Ring Incorporations within this compound Structures

The incorporation of heterocyclic rings into the this compound scaffold represents a significant strategy in medicinal chemistry for the development of novel compounds. This section explores the synthetic methodologies for fusing or linking various heterocyclic systems, such as imidazoles, pyrroles, furochromenes, thiazolopyrimidines, quinolines, and morpholines, with the this compound moiety.

Imidazole-Fused this compound Analogues

The synthesis of imidazole-containing this compound analogues can be approached through several established methods for imidazole (B134444) ring formation, adapted to incorporate the this compound side chain. A common strategy involves the alkylation of an existing imidazole ring. For instance, a pre-formed imidazole can be N-alkylated with a suitable 3-halopropyl derivative, which is subsequently converted to the desired acetamide.

Alternatively, a one-pot synthesis, often referred to as the El-Saghier reaction, can be employed. This method involves the reaction of an amine with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride. nih.govacs.org To generate an this compound derivative, 3-aminopropan-1-ol would be the starting amine. The resulting product would be an imidazolidin-4-one (B167674) derivative bearing the desired side chain.

A representative synthesis of a related N-substituted imidazole derivative involves the acylation of an amino-imidazole with a phenylacetic acid derivative. nih.gov This highlights a pathway where a pre-formed amino-imidazole can be modified to include the acetamide linkage.

| Compound Name | Synthetic Method | Key Reagents | Yield (%) | Reference |

| N-Cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide | Sequential one-pot reaction | Cyclohexylamine, ethylcyanoacetate, ethylglycinate hydrochloride | High | nih.gov |

| Imidazole-4-N-acetamide derivatives | Acylation of amino-imidazole | Phenylacetic acid derivatives, 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate | Not specified | nih.gov |

| bis-N-(Alkyl/Aryl) Acetamido-2-ylidene-4-imidazole | Sequential one-pot reaction | Diamines, ethylcyanoacetate, ethylglycinate hydrochloride | 90-98 | acs.org |

Pyrrole-Derived this compound Compounds

The synthesis of pyrrole-containing this compound analogues can be achieved through classical pyrrole (B145914) syntheses, such as the Paal-Knorr synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To introduce the this compound moiety, 3-aminopropan-1-ol could be used as the amine component, followed by acetylation of the resulting N-(3-hydroxypropyl)pyrrole. The Paal-Knorr reaction is known for its efficiency and can be catalyzed by various acids. researchgate.netnih.gov

Another versatile method is the N-alkylation of a pre-formed pyrrole ring. Pyrrole can be deprotonated with a suitable base, and the resulting pyrrolide anion can react with a 3-halopropyl acetamide to yield the target compound. This approach offers a direct way to attach the desired side chain to the pyrrole nitrogen. pharmaguideline.com

Furthermore, multicomponent reactions have been developed for the synthesis of highly substituted pyrroles. These reactions can potentially be adapted to include a reactant bearing the this compound functionality.

| Compound Name | Synthetic Method | Key Reagents | Yield (%) | Reference |

| N-substituted pyrroles | Paal-Knorr synthesis | 1,4-dicarbonyl compounds, primary amines | Generally high | researchgate.net |

| N-alkylpyrroles | N-alkylation | Pyrrole, alkyl halides | Excellent | pharmaguideline.com |

| 1,2,4-triarylpyrroles | Iodine-mediated cascade condensation-cyclization | Aryl methyl ketones, anilines | Not specified | nih.gov |

Furochromene-Based this compound Derivatives

The synthesis of furochromene-based this compound derivatives is a complex endeavor due to the intricate fused-ring system of furochromene (psoralen). A plausible synthetic strategy would involve the preparation of a functionalized furochromene core, which can then be derivatized with the this compound side chain.

For instance, a furochromene with a reactive group, such as a hydroxyl or an amino group, at a suitable position could be synthesized first. This functionalized furochromene could then be subjected to an etherification or amidation reaction with a reagent carrying the this compound moiety or a precursor thereof.

Given the complexity of such syntheses, direct methods for the incorporation of an this compound side chain onto a furochromene scaffold are not widely reported. The development of such derivatives would likely involve a multi-step synthetic sequence, tailored to the specific substitution pattern desired on the furochromene ring.

| Compound Name | Synthetic Method | Key Reagents | Yield (%) | Reference |

| Pyrrolocoumarins | Cyclization of aminocoumarins | Various | Not specified | researchgate.net |

Thiazolopyrimidine Scaffolds Linked to this compound

The synthesis of thiazolopyrimidine scaffolds linked to this compound can be envisioned through the construction of the thiazolopyrimidine core followed by the attachment of the side chain. A common route to thiazolopyrimidines involves the reaction of a pyrimidine-2-thione derivative with an α-halocarbonyl compound.

To incorporate the this compound moiety, one could start with a pyrimidine (B1678525) derivative that already bears this side chain and then construct the fused thiazole (B1198619) ring. Alternatively, a pre-formed thiazolopyrimidine with a reactive handle, such as a haloalkyl group, could be reacted with 3-aminopropan-1-ol, followed by acetylation.

A reported synthesis of thiazolopyrimidine derivatives involves the reaction of dihydropyrimidinethiones with ethyl bromoacetate, leading to condensation and cyclization. ijnc.ir This general approach could be adapted by using a derivatizing agent that contains the N-acetamide functionality.

| Compound Name | Synthetic Method | Key Reagents | Yield (%) | Reference |

| 6-Acetyl-7-methyl-5-phenyl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one | Condensation/cyclization | Dihydropyrimidinthione, ethyl bromoacetate | Good | ijnc.ir |

| Ethyl 3-amino-2-cyano-5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Reaction with bromomalononitrile | Pyrimidine derivative, bromomalononitrile | Not specified | ias.ac.in |

| Thiazolo[3,2-a:4,5-d']dipyrimidine derivatives | Reaction with carbon disulphide | Thiazolopyrimidine derivative, carbon disulphide | Not specified | mdpi.com |

Quinoline-Substituted this compound Constructs

The synthesis of quinoline-substituted this compound constructs can be accomplished through various classical quinoline (B57606) syntheses, such as the Skraup, Doebner-von Miller, or Friedländer reactions. iipseries.orgnih.gov These methods could be adapted by using an aniline (B41778) derivative bearing the this compound side chain as a starting material.

A more direct approach involves the functionalization of a pre-existing quinoline ring. For example, an aminoquinoline could be acylated with a reagent like chloroacetyl chloride, followed by substitution of the chlorine with 3-aminopropan-1-ol and subsequent acetylation of the terminal hydroxyl group if needed. Alternatively, a haloquinoline could undergo a nucleophilic substitution reaction with this compound.

Modern synthetic methods, including metal-catalyzed cross-coupling reactions, offer versatile tools for the functionalization of quinolines and could be employed to introduce the desired side chain. organic-chemistry.org

| Compound Name | Synthetic Method | Key Reagents | Yield (%) | Reference |

| Quinolines | Skraup synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Variable | iipseries.orgnih.gov |

| 2,4-Disubstituted quinolines | Combes synthesis | Aniline, β-diketone | Variable | iipseries.org |

| 2,3-Disubstituted quinolines | Friedländer synthesis | 2-aminobenzaldehyde or 2-aminobenzoketone, compound with a reactive methylene group | Variable | nih.gov |

Morpholine-Based this compound Analogues

The synthesis of morpholine-based this compound analogues can be achieved by derivatizing the morpholine (B109124) nitrogen. A common method is the reaction of morpholine with a haloacetyl halide, such as chloroacetyl chloride, to form an N-acylmorpholine intermediate. nih.gov This intermediate can then undergo a nucleophilic substitution reaction with 3-aminopropan-1-ol, followed by acetylation of the amino group to yield the final product.

Another approach involves the reductive amination of a dialdehyde (B1249045) with an appropriate amine to form the morpholine ring. nih.gov To incorporate the this compound moiety, the starting amine would need to possess this functional group.

A general synthesis of morpholine acetamide derivatives involves reacting 2-chloro-1-(morpholin-4-yl)ethanone with various amines, phenols, or thiols. nih.gov By using 3-aminopropan-1-ol as the nucleophile, a precursor to the target compound could be synthesized.

| Compound Name | Synthetic Method | Key Reagents | Yield (%) | Reference |

| 2-Chloro-1-(morpholin-4-yl)ethanone | Acylation | Morpholine, chloroacetyl chloride | 90 | nih.gov |

| Morpholine acetamide derivatives | Nucleophilic substitution | 2-Chloro-1-(morpholin-4-yl)ethanone, various nucleophiles | 71-85 | nih.gov |

| Substituted morpholino nucleoside derivatives | Reductive amination | Ribonucleoside dialdehydes, alkylamines | Moderate to good | nih.gov |

Conjugation of this compound with Existing Pharmacophores

The conjugation of this compound to existing pharmacophores—the part of a molecule responsible for its biological or pharmacological activity—is a key strategy in drug discovery and development. This approach can be used to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and targeting ability. The primary hydroxyl group of this compound is the principal site for such modifications.

One common strategy for conjugation is through esterification , where the hydroxyl group reacts with a carboxylic acid group on a pharmacophore. This reaction is typically facilitated by a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method allows for the formation of a stable ester linkage under mild conditions, preserving the integrity of both the pharmacophore and the this compound moiety. For instance, a bioactive molecule with a carboxylic acid function can be readily coupled to the hydroxyl group of this compound. mdpi.com

Another approach involves the formation of an ether linkage . This can be achieved by first converting the hydroxyl group of this compound into a better leaving group, for example, by tosylation, and then reacting it with a nucleophilic group (e.g., a hydroxyl or an amino group) on the pharmacophore. This method provides a more stable linkage compared to an ester bond.

The following table summarizes hypothetical examples of conjugation strategies:

| Pharmacophore Functional Group | Conjugation Reaction | Linkage Type |

| Carboxylic Acid | Esterification (DCC/DMAP) | Ester |

| Halide | Williamson Ether Synthesis | Ether |

| Alcohol | Etherification (via tosylate) | Ether |

These strategies enable the creation of a diverse library of this compound-pharmacophore conjugates with potentially enhanced therapeutic properties.

Phosphorus-Containing this compound Derivatives

The introduction of phosphorus-containing groups into organic molecules can significantly alter their biological activity, solubility, and ability to interact with biological targets. For this compound, the primary hydroxyl group is the key site for the synthesis of such derivatives, primarily through the formation of phosphate (B84403) or phosphonate (B1237965) esters.

Phosphate esters can be synthesized by reacting the hydroxyl group with a phosphorylating agent. A common method involves the use of a protected phosphoramidite (B1245037), followed by oxidation. For example, N,N-diethyl dibenzyl phosphoramidite can be used to form a phosphite (B83602) triester, which is then oxidized to the corresponding phosphate triester. Subsequent deprotection of the benzyl (B1604629) groups yields the final phosphate monoester. This approach offers high yields and is compatible with a wide range of functional groups. organic-chemistry.org

Phosphonate esters , which contain a stable phosphorus-carbon bond, can also be prepared. One synthetic route involves the reaction of the hydroxyl group of this compound with a phosphonic acid derivative, such as a phosphonyl chloride, in the presence of a base. Alternatively, a Michaelis-Arbuzov-type reaction could be envisioned, where a halide derivative of this compound is reacted with a trialkyl phosphite.

The table below outlines potential synthetic routes to phosphorus-containing derivatives:

| Phosphorus Derivative | Synthetic Method | Key Reagents |

| Phosphate Ester | Phosphoramidite Chemistry | N,N-diethyl dibenzyl phosphoramidite, oxidant |

| Phosphonate Ester | Phosphonylation | Phosphonyl chloride, base |

These phosphorus-containing derivatives of this compound are of interest for their potential applications in medicinal chemistry and materials science.

Coordination Chemistry of this compound Ligands with Metal Ions

The presence of both a hydroxyl and an amide group makes this compound a potentially versatile ligand in coordination chemistry. Both the oxygen atom of the hydroxyl group and the oxygen and nitrogen atoms of the amide group can act as donor atoms, allowing the ligand to coordinate to metal ions in various modes. Amino alcohols, in general, are known to form stable complexes with a variety of transition metals. alfa-chemistry.com

The coordination behavior of this compound will depend on several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the presence of other ligands. It can potentially act as a bidentate ligand, coordinating to a metal center through the hydroxyl oxygen and the amide oxygen, forming a stable chelate ring. In a study of N-(4-hydroxyphenyl) acetamide (paracetamol) with Fe(III), it was found that the ligand behaves as a bidentate ligand, coordinating through the oxygen atom of the hydroxyl group and the nitrogen atom of the amide group. A similar bidentate coordination could be possible for this compound.

Furthermore, under certain conditions, the amide nitrogen could also participate in coordination, making the ligand potentially tridentate. The flexibility of the propyl chain allows the donor atoms to arrange themselves around a metal center to form stable complexes. Research on the coordination of N-(3-hydroxypropyl)ethane-1,2-diamine with cadmium(II) has shown that the hydroxypropyl group can participate in coordination, with the oxygen atom binding to a neighboring metal center. researchgate.net This suggests that the hydroxyl group of this compound could also bridge metal centers, leading to the formation of coordination polymers.

The table below summarizes the potential coordination modes of this compound:

| Coordination Mode | Donor Atoms | Potential Structure |

| Monodentate | Hydroxyl Oxygen or Amide Oxygen | Simple metal complex |

| Bidentate | Hydroxyl Oxygen and Amide Oxygen | Chelate complex |

| Bidentate | Hydroxyl Oxygen and Amide Nitrogen | Chelate complex |

| Bridging | Hydroxyl Oxygen | Coordination polymer |

The study of the coordination chemistry of this compound with various metal ions could lead to the development of new catalysts, materials with interesting magnetic or optical properties, and metal-based therapeutic agents.

Biological and Pharmacological Activities of N 3 Hydroxypropyl Acetamide and Its Congeners

Evaluation of In Vitro Biological Efficacy

The in vitro evaluation of acetamide (B32628) congeners has demonstrated their potential as biologically active agents, with various derivatives exhibiting significant antimicrobial and anticancer properties. These studies are crucial in the early stages of drug discovery, providing a foundation for further investigation.

Antimicrobial Activity Profile

Congeners of N-(3-hydroxypropyl)acetamide have been shown to possess a spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.

Several studies have highlighted the antibacterial potential of novel acetamide derivatives. For instance, a series of new hybrid compounds of 2-mercaptobenzothiazole (B37678) containing an acetamide linkage exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, specific derivatives, namely 2b, 2c, and 2i, demonstrated antibacterial efficacy comparable to the standard drug levofloxacin. nih.gov These compounds also showed promising activity against biofilm formation, in some cases exceeding the efficacy of the standard drug cefadroxil. nih.gov

Another study focused on N-substituted acetamoyl derivatives of 4-hydroxy-2-oxo-2H-chromene, which were found to be valuable inhibitors of various bacterial strains. indexcopernicus.com Similarly, N-chloro aryl acetamide derivatives have been reported to be more active against Gram-positive bacteria than Gram-negative bacteria. researchgate.net

The following table summarizes the antibacterial activity of selected acetamide congeners:

Interactive Data Table: Antibacterial Activity of Acetamide Congeners| Compound/Derivative | Bacterial Strains | Activity | Reference |

|---|---|---|---|

| 2-Mercaptobenzothiazole acetamide derivatives (2b, 2c, 2i) | Gram-positive and Gram-negative bacteria | Comparable to levofloxacin | nih.gov |

| N-substituted-2-[(2-oxo-2Hchromen-4-yl)oxy]acetamide | Various bacterial strains | Inhibitory activity | indexcopernicus.com |

| N-chloro aryl acetamide derivative A2 | S. aureus (Gram-positive) | Excellent activity (MIC, 20 µg/mL) | researchgate.net |

The antifungal potential of acetamide congeners has also been explored. A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified them as fungicidal agents against Candida species and also showed activity against Aspergillus species. nih.gov Further optimization of this series led to the discovery of N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, which demonstrated broad-spectrum in vitro antifungal activity against various fungi, including molds and dermatophytes. nih.gov

Arylsulfonamide-type compounds, which can be considered related to acetamide derivatives, have also been screened for their antifungal activity against a range of Candida species, with some showing fungicidal effects. nih.gov Another study reported that p-acetamide (2-chloro-N-(4-methoxyphenyl)acetamide) exhibited significant antifungal effects against various fungal strains, including Trichoderma longibrachiatum, Mucor plumbeus, and Fusarium solani. nih.gov

Anticancer and Cytostatic Effects

A significant body of research has focused on the anticancer and cytostatic effects of acetamide derivatives, with many congeners demonstrating the ability to induce apoptosis in malignant cells.

Several novel phenoxyacetamide derivatives have been synthesized and evaluated as potent apoptotic inducers against human liver cancer (HepG2) cells. nih.gov One such derivative was found to cause cell death through both apoptosis and necrosis in HepG2 cells. nih.gov

In another study, new tetrazole-acetamide derivatives were synthesized and showed cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines. researchgate.net Furthermore, various acetamide derivatives have been investigated for their antioxidant and potential anti-inflammatory activities, which can be linked to anticancer effects.

The following table presents data on the anticancer activity of selected acetamide congeners:

Interactive Data Table: Anticancer Activity of Acetamide Congeners| Compound/Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide | HepG2 (Liver Cancer) | IC50 of 1.43 μM | nih.gov |

| Tetrazole-acetamide derivatives (3e-3g) | PC3 (Prostate Cancer) | IC50 values of 32.59, 54.99, and 55.53 μM, respectively | researchgate.net |

| Tetrazole-acetamide derivatives (3a, 3b) | MCF-7 (Breast Cancer) | IC50 values of 94.25 and 68.16 μM, respectively | researchgate.net |

Inhibition of Cellular Proliferation in Neoplastic Models

The antiproliferative potential of various acetamide derivatives has been explored in several cancer cell lines. For instance, studies on certain phenylacetamide derivatives have demonstrated their ability to inhibit the growth of cancer cells in a dose-dependent manner. tbzmed.ac.ir One particular derivative showed significant cytotoxic effects against MDA-MB-468 and PC-12 cancer cell lines, with an IC50 value of 0.6±0.08 μM. tbzmed.ac.ir Other derivatives also exhibited notable cytotoxic effects against MCF-7 breast cancer cells. tbzmed.ac.ir The mechanism of action for some of these compounds involves triggering apoptosis, or programmed cell death, through the upregulation of key regulatory proteins. tbzmed.ac.ir

Similarly, research on N-(2-hydroxyphenyl) acetamide (NA-2) has shown its potent antitumor effects against the human breast cancer cell line MCF-7. nih.gov This compound was found to significantly inhibit the growth of these cancer cells, with an IC50 of 1.65 mM after 48 hours of treatment. nih.gov Further investigation revealed that NA-2 induced apoptosis and arrested the cell cycle at the G0/G1 phase. nih.gov Another study on 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na demonstrated a significant decrease in the proliferative activity of SKOV-3 and AMJ-13 cancer cells after 72 hours of treatment. researchgate.net

While these findings are for related acetamide compounds, they suggest that this compound and its congeners could potentially exhibit similar antiproliferative activities against various neoplastic models. However, direct experimental evidence for this compound is currently lacking.

Differential Cytotoxicity and Selectivity in Cancer Cells

A critical aspect of cancer chemotherapy is the selective toxicity of a compound towards cancer cells while sparing normal, healthy cells. Research into some acetamide derivatives has addressed this aspect. For example, while certain phenylacetamide derivatives showed high efficacy against cancer cell lines, their selectivity for cancer cells over normal cells was not explicitly detailed in the available research. tbzmed.ac.ir

The broader challenge in cancer therapy is the non-selective nature of many cytotoxic agents, which leads to significant side effects. mdpi.com The search for new compounds with higher selectivity is ongoing. mdpi.com Studies on other classes of compounds, such as prenylated flavonoids, have demonstrated the importance of evaluating cytotoxicity against both cancer and normal cell lines to determine a selectivity index. mdpi.com This kind of differential testing would be essential to determine the therapeutic potential of this compound.

Anti-inflammatory and Immunomodulatory Actions

Several acetamide derivatives have been investigated for their anti-inflammatory properties. For example, N-(2-hydroxy phenyl) acetamide has been shown to possess promising anti-arthritic and anti-inflammatory activity in animal models of adjuvant-induced arthritis. nih.gov In these studies, the compound significantly retarded the increase in paw edema and the reduction in body weight associated with the condition. nih.gov Furthermore, it reduced the serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, and also modulated markers of oxidative stress. nih.gov

Other studies have reported the synthesis of acetamide derivatives with potential anti-inflammatory and antioxidant activities. nih.gov These compounds were evaluated for their ability to scavenge free radicals and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages. nih.gov The pyrrole-containing compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which has structural similarities to some NSAIDs, has also been evaluated for its anti-inflammatory and immunomodulatory effects.

These findings on related acetamide compounds suggest that this compound might also possess anti-inflammatory and immunomodulatory properties, potentially through the modulation of inflammatory mediators.

Analgesic and Antipyretic Potentials

The acetamide structure is a core component of acetaminophen (B1664979) (paracetamol), one of the most widely used analgesic and antipyretic drugs. nih.gov This has spurred research into other acetamide derivatives for similar activities. Studies have been conducted on novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs as non-hepatotoxic alternatives to acetaminophen that retain analgesic and antipyretic properties. nih.gov

Research on other acetamide derivatives has also demonstrated potential analgesic properties in various animal models, including hot-plate, tail-clip, and acetic acid-induced writhing tests. researchgate.net In one study, the tested compounds caused a significant decrease in writhing responses and an increase in pain latencies in the hot-plate and tail-clip tests. researchgate.net

Given the structural relationship to acetaminophen and the analgesic activity observed in other derivatives, it is plausible that this compound could exhibit analgesic and antipyretic effects. However, specific studies are needed to confirm this.

Investigations into Neuroprotective Activities

While this does not directly implicate this compound, it highlights a potential avenue for future research into the neuroprotective potential of this and related compounds.

Modulatory Effects on Metabolic Pathways and Enzymes

The interaction of chemical compounds with metabolic pathways and enzymes is a key determinant of their pharmacological and toxicological profiles. For example, the hepatotoxicity of acetaminophen is linked to its metabolism by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). mdpi.com Research on novel acetaminophen analogs often includes an assessment of their interaction with these enzymes to predict their potential for drug-drug interactions and toxicity. nih.gov

Studies on indole-3-acetamide (B105759) derivatives have shown their potential to inhibit the α-amylase enzyme, suggesting a possible role in managing hyperglycemia. nih.gov In silico docking studies have been used to explore the binding modes of these compounds with the enzyme. nih.gov

These examples underscore the importance of investigating the effects of this compound on various metabolic pathways and enzymes to understand its complete pharmacological profile.

Mechanistic Elucidation and Molecular Target Identification for N 3 Hydroxypropyl Acetamide

Cellular and Subcellular Mechanisms of Action

Detailed investigations into the cellular and subcellular mechanisms of action for N-(3-hydroxypropyl)acetamide are not present in the available scientific literature. While general principles of how small molecules can interact with biological systems exist, specific data for this compound is lacking.

Enzyme Inhibition and Activation Mechanisms

No published studies were identified that describe the specific enzyme inhibition or activation mechanisms of this compound. There is no available data to suggest which, if any, enzymes are modulated by this compound, nor any kinetic data to characterize such interactions.

Receptor Binding Kinetics and Affinity Studies

There is no scientific literature available that details receptor binding kinetics or affinity studies for this compound. Consequently, information regarding its potential to bind to any specific cellular receptors, its affinity (Kd), or its association (kon) and dissociation (koff) rates is unknown.

Ligand-Protein Interaction Dynamics

Research detailing the interaction dynamics between this compound and any protein target is not available. Molecular docking studies, biophysical assays, or structural biology analyses that would elucidate these interactions have not been published.

Modulation of Intracellular Signaling Cascades

There are no research findings to indicate that this compound modulates any specific intracellular signaling cascades. Its effects on pathways such as MAPK, PI3K/AKT, or others have not been investigated or reported.

Perturbation of Fundamental Cellular Processes

Scientific investigation into the effects of this compound on fundamental cellular processes such as cell cycle progression, apoptosis, cellular metabolism, or autophagy has not been documented in the available literature.

Preclinical Pharmacological Assessment and Safety Profiling of N 3 Hydroxypropyl Acetamide

Pharmacokinetic (PK) and Pharmacodynamic (PD) Interrelationships

The relationship between the concentration of a drug at its site of action and the resulting pharmacological effect is a cornerstone of preclinical development. However, no studies detailing the pharmacokinetics or pharmacodynamics of N-(3-hydroxypropyl)acetamide are currently available.

In Vitro and In Vivo ADME Studies

In vitro and in vivo studies are essential to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of a new chemical entity.

Absorption: Standard in vitro models, such as Caco-2 cell permeability assays, would typically be used to predict oral absorption. In vivo studies in animal models would follow to determine the rate and extent of absorption. No such data has been reported for this compound.

Distribution: The distribution of a compound throughout the body is investigated to understand its potential sites of action and accumulation. This is often assessed using techniques like tissue harvesting after administration in animal models or through plasma protein binding assays. There is no available information on the distribution characteristics of this compound.

Metabolism: Understanding the metabolic fate of a compound is crucial. In vitro studies using liver microsomes or hepatocytes from different species, including humans, are standard practice to identify metabolic pathways. This is followed by in vivo metabolite profiling. No studies on the metabolism of this compound have been published.

Excretion: The routes of elimination of the compound and its metabolites from the body are determined through the analysis of urine, feces, and bile in animal models. Data regarding the excretion of this compound is not available.

Metabolic Stability and Identification of Biotransformation Pathways

The metabolic stability of a compound influences its half-life and dosing regimen. Assays using liver microsomes or S9 fractions are commonly employed to determine the rate of metabolism. Subsequent analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) helps in identifying the major biotransformation pathways and the resulting metabolites. No such investigations have been documented for this compound.

Non-Clinical Toxicology and Safety Evaluation

A thorough toxicological assessment is fundamental to ensure the safety of a potential therapeutic agent before it can be considered for human trials.

Assessment of Cytotoxicity in Cellular Models

Cytotoxicity assays are initial screens to evaluate the potential of a compound to cause cell death. A variety of cell lines, representing different tissues, are typically exposed to a range of concentrations of the test substance. Assays such as the MTT or LDH release assays are commonly used to measure cell viability. There are no published studies on the cytotoxicity of this compound.

Organ-Specific Toxicity Investigations (e.g., Hepatotoxicity, Nephrotoxicity)

Based on findings from systemic toxicity studies, or the chemical nature of the compound, specific organ toxicity studies may be warranted.

Hepatotoxicity: The potential for a compound to cause liver injury is a major safety concern. In vitro assays using primary hepatocytes and in vivo studies monitoring liver function biomarkers (e.g., ALT, AST) and histopathological changes are standard. No data on the potential hepatotoxicity of this compound is available.

Nephrotoxicity: Kidney toxicity is another critical aspect of safety assessment. This is evaluated through monitoring of kidney function markers (e.g., creatinine, BUN) in animal studies and histopathological examination of kidney tissues. There is no information available regarding the nephrotoxic potential of this compound.

Evaluation of Genotoxic and Mutagenic Potential

A comprehensive review of available scientific literature was conducted to ascertain the genotoxic and mutagenic potential of this compound. This involved searching extensive toxicological databases and scientific journals for studies utilizing standard assays for genotoxicity and mutagenicity. These assays typically include bacterial reverse mutation tests (e.g., Ames test), in vitro and in vivo chromosomal aberration assays, and in vivo micronucleus assays.

Despite a thorough search, no specific studies evaluating the genotoxic or mutagenic properties of this compound were identified. Consequently, there is a lack of experimental data to determine whether this compound can induce gene mutations or chromosomal damage. The absence of such data precludes a definitive assessment of its potential to cause genetic damage.

Further research, employing a standard battery of genotoxicity tests as recommended by regulatory guidelines, would be necessary to characterize the genotoxic and mutagenic profile of this compound.

Table 1: Summary of Genotoxicity and Mutagenicity Data for this compound

| Assay Type | Test System | Metabolic Activation | Concentration/Dose Range | Results | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | No data available | No data available | No data available | No data available | Not Applicable |

| In Vitro Chromosomal Aberration Assay | No data available | No data available | No data available | No data available | Not Applicable |

| In Vivo Micronucleus Assay | No data available | No data available | No data available | No data available | Not Applicable |

Computational and Chemoinformatic Methodologies in N 3 Hydroxypropyl Acetamide Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.gov In the context of N-(3-hydroxypropyl)acetamide, docking simulations are employed to forecast its binding mode and affinity within the active site of a biological target, such as an enzyme or receptor. This process involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding pocket and using a scoring function to rank them. nih.gov

The prediction of ligand-target interactions is crucial for understanding the potential mechanism of action. arxiv.orgarxiv.org For acetamide (B32628) derivatives, studies have shown that interactions are often governed by a combination of hydrogen bonds and hydrophobic interactions. For example, in studies involving other acetamide-type compounds, hydrogen bonds were commonly observed between the amide group of the ligand and key amino acid residues in the receptor's active site. nih.govsemanticscholar.org Specifically, the carbonyl oxygen and the N-H group of the acetamide moiety are potent hydrogen bond acceptors and donors, respectively. The hydroxyl group in this compound can also participate in forming crucial hydrogen bonds, further anchoring the ligand within the binding site.

Table 1: Predicted Interaction Types for Acetamide Analogues in Target Binding Sites

| Interaction Type | Ligand Group Involved | Potential Interacting Residue Types |

|---|---|---|

| Hydrogen Bond (Donor) | Amide (N-H), Hydroxyl (O-H) | Aspartate, Glutamate (B1630785), Serine |

| Hydrogen Bond (Acceptor) | Carbonyl (C=O), Hydroxyl (O-H) | Arginine, Lysine, Histidine |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgnih.gov For this compound analogues, QSAR studies are instrumental in predicting the activity of untested compounds, thereby guiding the synthesis of more potent derivatives. This approach involves calculating a set of molecular descriptors for each analogue and then using statistical methods to build a predictive model. nih.gov

The process begins with a dataset of this compound analogues with experimentally determined biological activities (e.g., inhibitory concentrations, IC50). nih.gov Molecular descriptors, which are numerical representations of chemical information, are then calculated. These can include constitutional, topological, geometric, and electronic properties. Statistical techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to create the QSAR model. semanticscholar.org

Studies on other acetamide derivatives have successfully employed 2D and 3D-QSAR approaches. For instance, a study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogues used Genetic Function Approximation (GFA) to build robust MLR and ANN models. semanticscholar.org In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D steric and electrostatic fields around the molecules are correlated with their activity. nih.gov A CoMSIA model for aztreonam (B1666516) analogs yielded high predictive accuracy with a Q² value of 0.88 and an R² value of 0.9, indicating a highly reliable model. nih.gov These models provide contour maps that visualize regions where modifications to the molecular structure would likely lead to increased or decreased activity, offering a clear roadmap for lead optimization. nih.gov

Table 2: Example QSAR Model Parameters from Studies on Acetamide Derivatives

| Model Type | Statistical Method | Key Descriptors/Fields | q² (Cross-validated R²) | r² (Non-validated R²) | Source |

|---|---|---|---|---|---|

| 2D-QSAR | GFA-MLR | Topological, Electronic | 0.7864 | 0.8861 | semanticscholar.org |

| 2D-QSAR | GFA-ANN | Topological, Electronic | 0.8884 | 0.8980 | semanticscholar.org |

| 3D-QSAR (CoMFA) | PLS | Steric, Electrostatic | 0.59 | 0.925 | semanticscholar.org |

| 3D-QSAR (CoMSIA) | PLS | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | 0.767 | 0.929 | semanticscholar.org |

Virtual Screening and De Novo Design of Novel this compound Structures

Virtual screening and de novo design are powerful computational strategies for identifying novel chemical entities with desired biological activity. These methods leverage structural information from this compound to explore vast chemical libraries or to construct entirely new molecules.

Virtual screening involves searching large databases of chemical compounds to identify those that are likely to bind to a specific biological target. This can be done using either ligand-based or structure-based approaches. In ligand-based virtual screening, compounds are sought that are structurally similar to a known active molecule, such as this compound. Structure-based virtual screening uses molecular docking to screen libraries of compounds against the 3D structure of the target protein, identifying those with favorable binding energies and interaction patterns. nih.gov This approach can rapidly filter millions of compounds down to a manageable number for experimental testing.

De novo design, on the other hand, is a computational method for creating novel molecular structures from scratch. Algorithms for de novo design build molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site. The goal is to design molecules that have optimal shape and chemical complementarity to the target, thereby maximizing binding affinity and specificity. Starting with the this compound scaffold, a de novo design program could suggest modifications or entirely new linked fragments to improve interactions with the target protein, leading to the generation of innovative and potentially patentable chemical structures.

Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energies

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, capturing the flexibility of both the ligand and its target protein. mdpi.commdpi.com For this compound, MD simulations are used to perform conformational analysis and to calculate accurate binding free energies. Unlike the static picture provided by molecular docking, MD simulations account for the movements of atoms and the influence of the surrounding solvent, offering a more realistic representation of the binding process. mdpi.comchemrxiv.org

Conformational analysis through MD involves simulating the molecule's motion to explore its accessible shapes or conformers. umich.edu This is particularly important for flexible molecules like this compound, as its biological activity may depend on its ability to adopt a specific conformation to fit into the binding site. Studies on the related N-methylacetamide have used MD simulations to understand its conformational isomers and dynamic behavior in solution. chemrxiv.orgumich.edu

Calculating the binding free energy is a key application of MD simulations, providing a quantitative measure of the affinity between a ligand and its target. Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are employed to compute the energetic changes upon binding. These calculations are computationally intensive but yield highly accurate predictions that can be used to rank different this compound analogues and prioritize them for synthesis. h1.co These simulations can reveal the crucial energetic contributions of specific interactions, guiding further optimization of the lead compound. mdpi.com

Table 3: Key Outputs from Molecular Dynamics Simulations

| Simulation Aspect | Information Gained | Relevance to this compound Research |

|---|---|---|

| Conformational Sampling | Identification of low-energy, stable conformations of the ligand. | Understanding the bioactive conformation required for target binding. |

| Ligand-Target Complex Stability | Root Mean Square Deviation (RMSD) analysis to assess the stability of the binding pose over time. | Validating the docking results and confirming a stable interaction. |

| Interaction Dynamics | Analysis of the persistence and strength of hydrogen bonds and other interactions. | Identifying key, stable interactions that are critical for binding affinity. |

Cheminformatics for Chemical Space Exploration and Library Design

Cheminformatics combines computer and information science to address problems in chemistry. For this compound, cheminformatics tools are essential for exploring the "chemical space" around its core structure and for designing focused chemical libraries for high-throughput screening.

Chemical space exploration involves analyzing the vast universe of possible molecules to identify regions with desirable properties. Starting with this compound as a reference point, cheminformatics methods can be used to generate and evaluate a large number of virtual analogues. This is achieved by systematically modifying its functional groups, changing its scaffold, or altering its stereochemistry. Properties such as molecular weight, lipophilicity (logP), and drug-likeness are calculated for these virtual compounds to assess their potential as drug candidates.

Based on this exploration, focused libraries of compounds can be designed. A focused library is a collection of compounds that are selected to have a high probability of being active against a particular target or target family. Using the structural information of this compound and its known or predicted targets, cheminformatics algorithms can select a diverse yet relevant subset of compounds from commercial or proprietary databases. This approach ensures that the compounds synthesized and tested are more likely to yield hits, making the drug discovery process more efficient and cost-effective.

Advanced Analytical Characterization of N 3 Hydroxypropyl Acetamide and Its Metabolites

Spectroscopic Analysis Techniques

The structural confirmation and characterization of N-(3-hydroxypropyl)acetamide are fundamentally reliant on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides unique and complementary information to build a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the unambiguous identification of this compound. Both ¹H and ¹³C NMR are employed to map the chemical environment of each proton and carbon atom within the molecule.

In a typical ¹H NMR spectrum, the protons of the propyl chain and the acetyl group would exhibit characteristic chemical shifts and coupling patterns. For instance, the methyl protons of the acetyl group would appear as a singlet, while the methylene (B1212753) protons of the propyl chain would present as multiplets due to spin-spin coupling with adjacent protons. The hydroxyl proton would likely appear as a broad singlet.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct peaks for the carbonyl carbon of the amide, the methyl carbon of the acetyl group, and the three unique carbon atoms of the 3-hydroxypropyl chain.

| ¹H NMR (Predicted) Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃-C=O | ~2.0 | Singlet | N/A |

| -CH₂-CH₂-OH | ~1.7 | Multiplet | |

| -NH-CH₂- | ~3.3 | Multiplet | |

| -CH₂-OH | ~3.6 | Multiplet | |

| -OH | Variable | Broad Singlet | N/A |

| ¹³C NMR (Predicted) Assignment | Chemical Shift (ppm) |

| CH₃-C=O | ~23 |

| -CH₂-CH₂-OH | ~33 |

| -NH-CH₂- | ~39 |

| -CH₂-OH | ~60 |

| C=O | ~172 |

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound (117.15 g/mol ). The fragmentation pattern would likely show characteristic losses, such as the loss of a water molecule from the hydroxyl group or cleavage of the amide bond.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, the O-H stretch of the alcohol, and C-H stretches of the alkyl chain.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3500 |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend (Amide II) | 1520 - 1570 |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, including reaction media and biological samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or acetic acid to improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the amide bond exhibits some UV absorbance, or a more universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for the analysis of this compound and its metabolites in complex matrices. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), providing high selectivity and sensitivity for quantification.

Bioanalytical Method Development for Quantification in Biological Matrices

The quantification of this compound and its potential metabolites in biological matrices such as plasma, urine, and tissue homogenates requires the development and validation of robust bioanalytical methods. These methods are crucial for pharmacokinetic and metabolism studies.

The development of such a method typically involves:

Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to remove interfering substances from the biological matrix and concentrate the analyte.

Chromatographic Conditions: Optimization of the HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) conditions, including column selection, mobile phase composition, and gradient elution, to achieve efficient separation from endogenous components.

Mass Spectrometric Detection: Fine-tuning of the mass spectrometer parameters, such as ionization source conditions and collision energies for MS/MS transitions, to ensure high sensitivity and specificity.

Method Validation: The method is rigorously validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.

Advanced Purification and Isolation Strategies for this compound

The synthesis of this compound often results in a mixture containing the desired product, unreacted starting materials, and byproducts. Therefore, effective purification and isolation strategies are critical to obtain the compound in high purity.

Common laboratory-scale purification techniques include:

Crystallization: If the compound is a solid at room temperature, crystallization from a suitable solvent or solvent mixture can be a highly effective method for purification.

Column Chromatography: Flash column chromatography using silica (B1680970) gel or another suitable stationary phase is a widely used technique to separate the target compound from impurities based on differences in polarity.

For larger-scale production, more advanced purification strategies may be employed, such as:

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique allows for the purification of larger quantities of the compound with high resolution.

Supercritical Fluid Chromatography (SFC): In some cases, SFC can offer advantages in terms of speed and reduced solvent consumption for purification.

The choice of the optimal purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of this compound.

Translational Perspectives and Future Research Trajectories for N 3 Hydroxypropyl Acetamide

Development of N-(3-hydroxypropyl)acetamide-Based Lead Compounds for Drug Discovery

The strategy of developing lead compounds from a central scaffold like this compound is a well-established practice in drug discovery. This approach allows for the systematic exploration of the structure-activity relationship (SAR), where modifications to the peripheral chemical groups can lead to significant changes in the compound's biological effects. The ultimate aim is to optimize these derivatives to achieve the desired therapeutic outcomes while minimizing off-target effects.

Interactive Table: Potential Modifications of this compound for Lead Compound Development

| Modification Site | Potential Chemical Group to Add | Desired Outcome |

|---|---|---|

| Hydroxyl Group | Esterification with various acids | Improved lipophilicity and cell permeability |

| Amide Nitrogen | Substitution with alkyl or aryl groups | Altered binding affinity and selectivity |

Expansion into Novel Therapeutic Indications and Disease Targets

While the specific therapeutic applications of this compound are not yet fully elucidated, the broader class of acetamide (B32628) derivatives has demonstrated a wide spectrum of pharmacological activities. These include anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects. This suggests that this compound and its derivatives could be explored for a similarly diverse range of therapeutic indications.

The anti-inflammatory potential of acetamide derivatives is particularly noteworthy. Many of these compounds exert their effects by inhibiting enzymes such as cyclooxygenase (COX), which are key mediators of the inflammatory response. By extension, this compound-based compounds could be developed as novel treatments for chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

Synergistic Effects in Combination Therapies Involving this compound

The use of combination therapies, where multiple drugs are administered concurrently, is a cornerstone of modern medicine. This approach can enhance therapeutic efficacy, reduce the likelihood of drug resistance, and minimize dose-related side effects. The potential for this compound to act in synergy with other therapeutic agents is an exciting avenue for future research.

For instance, in the context of cancer treatment, an this compound-based compound with anti-proliferative properties could be combined with a traditional chemotherapeutic agent. The acetamide derivative might sensitize the cancer cells to the effects of the chemotherapy, allowing for a lower, less toxic dose of the conventional drug to be used.

Precision Medicine Applications and Biomarker Identification Strategies

Precision medicine is an approach that tailors medical treatment to the individual characteristics of each patient. This often involves the use of biomarkers, which are measurable indicators of a particular biological state. In the context of this compound, the identification of relevant biomarkers would be a critical step in developing it for precision medicine applications.

For example, if an this compound derivative is found to be effective in a specific subtype of cancer, researchers would seek to identify a genetic or protein biomarker that is unique to that subtype. This would allow for the development of a companion diagnostic test to identify patients who are most likely to benefit from the drug.

Overcoming Research Challenges and Maximizing Therapeutic Opportunities

Despite the potential of this compound, there are several research challenges that must be addressed to translate this potential into clinical reality. A primary challenge is the lack of comprehensive data on its pharmacokinetic and pharmacodynamic properties. Further studies are needed to understand how the compound is absorbed, distributed, metabolized, and excreted by the body, as well as its mechanism of action at the molecular level.

Moreover, the synthesis and optimization of this compound derivatives can be a complex and time-consuming process. High-throughput screening methods and computational modeling can help to streamline this process and identify the most promising candidates for further development. Overcoming these challenges will be essential to fully realize the therapeutic opportunities presented by this versatile chemical scaffold.

常见问题

What are the standard methodologies for synthesizing and characterizing N-(3-hydroxypropyl)acetamide in academic research?

Basic Research Focus

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in the synthesis of its derivatives, a borrowing hydrogen process can be employed, where indole reacts with this compound under catalytic conditions to form tryptamine homologues . Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR for structural confirmation) and mass spectrometry (MS) to verify molecular ions (e.g., [M+H]⁺ at m/z 217) . High-performance liquid chromatography (HPLC) is critical for purity assessment, with mobile phases like acetonitrile-water mixtures used to resolve related substances .

How can researchers address contradictions in reported reaction yields for this compound derivatives?

Advanced Research Focus

Yield discrepancies often arise from variations in reaction conditions (e.g., catalyst loading, temperature) or purification techniques. For instance, flash chromatography (using ethyl acetate as an eluent) may yield 54% of a derivative, but optimization of column parameters (e.g., gradient elution) or alternative methods like preparative HPLC could improve recovery . Systematic design of experiments (DoE) is recommended to isolate critical variables (e.g., solvent polarity, stoichiometry) and validate reproducibility . Cross-referencing NMR data with published spectra (e.g., δ 1.88–1.98 ppm for methylene protons) ensures product consistency .

What analytical strategies are employed to assess the stability of this compound under varying storage conditions?

Basic Research Focus

Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by HPLC or LC-HRMS to monitor decomposition products. For example, a solution of N-(3-hydroxyphenyl)acetamide in water-acetonitrile (pH 7.4) is analyzed for impurity peaks, with stringent thresholds for unidentified signals . Kinetic modeling (e.g., Arrhenius plots) predicts shelf life, while differential scanning calorimetry (DSC) assesses thermal degradation thresholds .

How does the hydroxyl group in this compound influence its reactivity in multicomponent reactions?

Advanced Research Focus

The hydroxyl group enhances hydrogen-bonding capacity, enabling participation in cyclization or coupling reactions. For example, in borrowing hydrogen catalysis, the hydroxypropyl moiety facilitates dehydrogenation-rehydrogenation steps, forming intermediates like enamines or imines . Computational studies (e.g., DFT calculations) can map electron density shifts at the hydroxyl site, predicting regioselectivity in nucleophilic attacks. Comparative studies with non-hydroxylated analogs (e.g., N-(3-aminopropyl)acetamide) reveal reduced reaction rates, highlighting the hydroxyl’s role in transition-state stabilization .

What strategies are recommended for resolving structural ambiguities in this compound analogs using spectroscopic data?

Advanced Research Focus

Ambiguities in regiochemistry or stereochemistry require multidimensional NMR (e.g., COSY, HSQC) and X-ray crystallography. For example, coupling constants in ¹H NMR (e.g., J = 7.5 Hz for methylene protons) clarify spatial arrangements . LC-HRMS with exact mass analysis (e.g., [M+H]⁺ at m/z 390.0884) confirms molecular formulas, while isotopic pattern matching distinguishes isobaric impurities . Collaborative data sharing via platforms like PubChem ensures alignment with established spectral libraries .

How can researchers design bioactivity studies for this compound derivatives while ensuring compliance with ethical guidelines?

Basic Research Focus

In vitro assays (e.g., cytotoxicity via MTT or Mosmann’s colorimetric assays) must adhere to institutional review protocols . Derivatives should be screened against validated biological targets (e.g., interleukin-6 receptors or MMP3 proteins) using gold-standard reagents (e.g., recombinant human proteins) . Strict avoidance of in vivo testing without regulatory approval is emphasized, as this compound is not FDA-approved for therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。